molecular formula C25H26N2O2 B11213894 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11213894
M. Wt: 386.5 g/mol
InChI Key: KDUWLSCYSPRJGR-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known by its IUPAC name N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide , is a chemical compound with the molecular formula C₁₇H₂₃NO₂. Let’s break down its structure:

    Chemical Formula: C₁₇H₂₃NO₂

    IUPAC Name: N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

    CAS Number: 51072-34-5

    Molecular Weight: 273.38 g/mol

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps. One common route includes the following:

  • Alkylation

    • Start with 4-methoxybenzaldehyde.
    • React it with cyclohexene in the presence of a base (such as potassium carbonate) to form the corresponding enamine.
    • Alkylate the enamine using ethyl bromide or ethyl iodide to introduce the N-[2-(cyclohex-1-en-1-yl)ethyl] group.
  • Quinoline Formation

    • Cyclize the alkylated intermediate by reacting it with 2-aminobenzaldehyde under acidic conditions.
    • This cyclization step forms the quinoline ring.
  • Carboxamide Formation

    • Finally, acetylate the amino group using acetic anhydride or acetyl chloride to obtain the target compound.

Industrial Production:

Industrial-scale production methods may vary, but the synthetic principles remain consistent.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other quinoline derivatives.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

    Medicine: May exhibit pharmacological effects; further studies are needed.

    Industry: Possible applications in materials science or organic electronics.

Mechanism of Action

The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H26N2O2/c1-29-20-13-11-19(12-14-20)24-17-22(21-9-5-6-10-23(21)27-24)25(28)26-16-15-18-7-3-2-4-8-18/h5-7,9-14,17H,2-4,8,15-16H2,1H3,(H,26,28)

InChI Key

KDUWLSCYSPRJGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4

Origin of Product

United States

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